Epoxy Fluor 7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[cyano-(6-methoxynaphthalen-2-yl)methyl] (3-phenyloxiran-2-yl)methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHFVICVWRKCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reaction Pathways of Epoxy Fluor 7
Foundational Esterification Reaction Mechanisms for Epoxy Fluor 7 Synthesis
The core of this compound synthesis lies in an esterification reaction. This process involves the formation of an ester from a carboxylic acid and an alcohol. Specifically, it is the esterification of cyano(6-methoxy-2-napthalenyl)methyl alcohol with [(2,3)-3-phenyloxiranyl]methyl ester.
Carboxylic Acid Activation Strategies and Reagent Selection
To facilitate the esterification, the carboxylic acid component must first be activated. This is a common strategy in amide and ester synthesis to enhance the electrophilicity of the carboxyl group, making it more susceptible to nucleophilic attack. A variety of reagents can be employed for this activation.
Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at reduced temperatures (0–5°C) to control the reaction rate and minimize side reactions. Other activating agents used in similar syntheses include phosphonitrilic chloride trimer (PNT) in combination with a base like N-methyl morpholine (B109124) (NMM), which has been shown to be effective for a range of carboxylic acids. iajpr.com The choice of activating agent can be critical, as some, like those requiring harsh conditions (e.g., thionyl chloride), may be unsuitable for sensitive substrates. iajpr.com Research into alternative activating agents like the Burgess reagent has also shown promise in converting carboxylic acids to reactive intermediates for amide and acyl urea (B33335) synthesis, which shares mechanistic similarities with ester formation. researchgate.net
Nucleophilic Substitution Kinetics and Stereochemical Considerations
Following the activation of the carboxylic acid, the alcohol, cyano(6-methoxy-2-napthalenyl)methyl alcohol, acts as a nucleophile, attacking the activated carbonyl carbon. This results in a nucleophilic substitution reaction, forming the ester linkage of this compound. The reaction is typically performed under inert atmospheric conditions to prevent unwanted side reactions with atmospheric moisture or oxygen.
The kinetics of this nucleophilic substitution are influenced by several factors, including the nature of the solvent, the concentration of reactants, and the presence of any catalysts. The reaction progress is often monitored using techniques like thin-layer chromatography (TLC).
Stereochemistry is an important consideration in this synthesis, as the oxirane (epoxide) ring contains chiral centers. The reaction conditions must be controlled to ensure the desired stereoisomer of this compound is produced, as different stereoisomers can exhibit different biological activities. The nucleophilic attack on the epoxide ring itself is a key step in its biological function, and the stereochemistry of the final product will dictate its interaction with the active site of the sEH enzyme. nih.govucla.edu
Laboratory-Scale Synthesis Optimization and Yield Enhancement Techniques
Optimizing the synthesis of this compound on a laboratory scale is crucial for maximizing yield and ensuring high purity. This involves a systematic investigation of various reaction parameters.
Systematic Investigation of Solvent Effects and Reaction Catalysis
The choice of solvent can significantly impact reaction rates and yields. Anhydrous solvents like dichloromethane are often used to prevent hydrolysis of the activated carboxylic acid intermediate. In large-scale reactions of analogous epoxy compounds, acetone (B3395972) has been used as a co-solvent to reduce viscosity and improve mixing.
Catalysis can also play a vital role in enhancing reaction efficiency. For instance, in related epoxy syntheses, dibutyltin (B87310) dilaurate (DBTDL) has been utilized as a catalyst to decrease reaction times. The use of metal chelates as catalysts in epoxy-carboxyl reactions has also been explored to provide stable formulations and avoid issues like yellowing during the curing process. paint.org
Parameters Governing Reaction Temperature and Duration for Maximal Efficiency
Reaction temperature and duration are critical parameters that must be carefully controlled. The initial activation of the carboxylic acid is often performed at low temperatures (0–5°C) to manage the exothermic nature of the reaction and prevent the degradation of thermally sensitive compounds. The subsequent nucleophilic substitution may be carried out at a slightly elevated temperature to increase the reaction rate. For example, in a similar epoxy synthesis, a temperature of 60°C was found to be optimal, achieving high conversion within a few hours. The reaction duration is typically determined by monitoring the consumption of the starting materials via TLC.
Table 1: Illustrative Laboratory-Scale Reaction Conditions for Analogous Epoxy Syntheses
| Parameter | Optimal Range | Impact on Yield |
| Temperature | 60–70°C | Higher temperatures can increase reaction rate but may also lead to side products. |
| Catalyst (e.g., DBTDL) | 0.1–0.5 mol% | Catalysis can significantly reduce reaction time and improve conversion. |
| Solvent | Toluene, DCM | Solvent choice affects solubility of reactants and reaction kinetics. |
This table is based on data from analogous epoxy syntheses and serves as an illustrative guide.
Advanced Chromatographic and Crystallization Methods for Purity Attainment
After the reaction is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and the activating agent. Flash chromatography using a silica (B1680970) gel column with a hexane/ethyl acetate (B1210297) gradient is a common and effective method for isolating this compound to a high degree of purity (≥98%). For industrial-scale production, high-performance liquid chromatography (HPLC) is often employed to ensure batch-to-batch consistency.
Crystallization can also be used as a final purification step to obtain a highly pure, crystalline solid. The choice of solvent for crystallization is critical and is determined empirically to find a system where the product has high solubility at an elevated temperature and low solubility at a lower temperature.
Process Intensification and Scale-Up for Industrial Production of Fluorinated Epoxides
The industrial production of fluorinated epoxides necessitates robust and efficient synthetic methodologies that can be safely scaled up. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is key to achieving this.
Design and Implementation of Continuous-Flow Reactor Systems
Continuous-flow reactor systems have emerged as a superior alternative to traditional batch reactors for the synthesis of fluorinated compounds. beilstein-journals.org These systems offer significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters like temperature and residence time, and improved safety, particularly when handling hazardous reagents or dealing with highly exothermic reactions. beilstein-journals.orgelveflow.comrsc.org
In the context of fluorinated epoxide synthesis, a continuous-flow setup can mitigate the risks associated with the decomposition of reagents and allow for better management of biphasic reaction systems. beilstein-journals.org For example, a two-step synthesis of a fluorinated epoxide in a flow microreactor has been demonstrated to achieve high yields by providing improved reaction control. beilstein-journals.orgnih.gov The design of such systems often involves pumping reagent solutions through microreactors or tubing made of chemically resistant materials like perfluoroalkoxy alkanes (PFA) or fluorinated ethylene (B1197577) propylene (B89431) (FEP), where the reaction occurs under precisely controlled conditions. mdpi.comacs.org
Key advantages of continuous-flow systems in fluorinated epoxide production include:
Enhanced Safety: Minimizes the volume of hazardous materials at any given time and allows for better control of exothermic reactions. beilstein-journals.orgacs.org
Improved Yield and Selectivity: Precise control over stoichiometry, mixing, and temperature leads to fewer byproducts. elveflow.comrsc.org
Scalability: Scaling up production is often a matter of running the system for a longer duration or using parallel reactor lines, which is more straightforward than scaling up batch reactors. arxiv.org
Automation: Flow systems are well-suited for automation, reducing manual intervention and improving reproducibility. arxiv.org
In-Line Spectroscopic Monitoring for Real-Time Process Control
The integration of in-line analytical techniques is a critical component of modern continuous-flow chemistry, enabling real-time monitoring and control of the reaction process. researchgate.net This approach, often referred to as Process Analytical Technology (PAT), allows for immediate feedback on reaction progress, concentration of reactants and products, and the formation of any impurities. researchgate.netlabcluster.com
For fluorination reactions, in-line Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable. researchgate.netacs.org For instance, in-line FT-IR can monitor the consumption of starting materials and the formation of the product by tracking specific vibrational bands. labcluster.com Benchtop ¹⁹F NMR spectroscopy is an excellent tool for quantifying fluorine-containing compounds and can provide real-time data on reaction conversion and selectivity. asahilab.co.jpmagritek.com This continuous stream of data allows for rapid optimization of reaction conditions, such as flow rate and temperature, to maintain optimal performance and ensure product quality. labcluster.com
Enzymatic Catalysis in Fluorinated Esterification Reactions
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical catalysts for esterification reactions. Hydrolases, such as lipases and esterases, are enzymes that can catalyze hydrolysis and, under specific conditions (e.g., in organic solvents or with removal of water), the reverse reaction of esterification. mdpi.com These biocatalysts exhibit high chemo-, regio-, and enantioselectivity, which is particularly advantageous in the synthesis of complex chiral molecules. mdpi.com
In the context of producing fluorinated esters, which can be precursors to fluorinated epoxides, engineered enzymes can provide access to specific stereoisomers. acs.org For example, hydrolase-catalyzed kinetic resolution of fluorinated racemic acids has been shown to produce enantiomerically pure (S)-carboxylic acids and unreacted (R)-esters. mdpi.com The specificity of enzymes can be tuned through protein engineering to enhance their activity and selectivity towards fluorinated substrates. nih.govpnas.org The use of enzymes in fluorinated esterification can lead to milder reaction conditions, reduced waste, and the production of highly pure products, which are all desirable attributes for industrial-scale synthesis. nih.gov
Microreactor Systems for Precision Synthesis and Accelerated Reaction Discovery
Microreactors, or microfluidic devices, are at the forefront of precision chemical synthesis. core.ac.uk These systems consist of a network of micron-sized channels etched into a solid substrate, providing a highly controlled environment for chemical reactions. core.ac.uk
Advantages of Microfluidic Platforms in Controlled Chemical Environments
Microfluidic platforms offer a range of benefits for chemical synthesis, particularly for reactions that are difficult to control in conventional batch setups. elveflow.comacs.org
Table 1: Key Advantages of Microfluidic Platforms
| Advantage | Description |
| Enhanced Heat and Mass Transfer | The high surface-area-to-volume ratio in microchannels allows for extremely efficient heat exchange and rapid mixing of reagents. elveflow.comrsc.org This is crucial for controlling highly exothermic reactions and improving reaction rates. beilstein-journals.org |
| Precise Reaction Control | Microreactors enable precise control over residence time, temperature, and reagent concentrations, leading to higher yields and selectivities. beilstein-journals.orgcore.ac.uk |
| Improved Safety | The small reaction volumes inherent to microfluidic systems minimize the potential hazards associated with explosive or toxic intermediates and reagents. elveflow.comacs.org |
| Facilitated Scale-Up | Scaling production can often be achieved by numbering-up (using multiple microreactors in parallel) rather than increasing the reactor size, which can be problematic. arxiv.org |
| Reduced Reagent Consumption | The small volumes used in microreactors are ideal for reaction screening and optimization, saving valuable materials and reducing waste. elveflow.commicrofluidics-innovation-center.com |
| Integration of Analytics | Microfluidic systems can be readily coupled with in-line analytical techniques for real-time monitoring and automated process optimization. elveflow.com |
The use of microreactors has been successfully demonstrated for the synthesis of fluorinated epoxides, where the technology helps to manage the challenges of biphasic systems and exothermic reactions, resulting in high yields. beilstein-journals.orgnih.gov
Comparative Analysis of Microreactor vs. Batch Synthesis Methodologies
When comparing microreactor and batch synthesis methodologies, particularly for challenging reactions like fluorination, the advantages of the former become evident.
Table 2: Microreactor vs. Batch Synthesis Comparison
| Feature | Microreactor Synthesis | Batch Synthesis |
| Heat Transfer | Excellent, due to high surface-area-to-volume ratio. elveflow.comrsc.org | Often poor and non-uniform, leading to hotspots and potential side reactions. beilstein-journals.org |
| Mass Transfer (Mixing) | Very rapid and efficient, often diffusion-limited. elveflow.comrsc.org | Can be slow and inefficient, especially for viscous or multiphase systems. beilstein-journals.org |
| Reaction Control | Precise control over temperature, pressure, and residence time. beilstein-journals.orgcore.ac.uk | Difficult to maintain uniform conditions throughout the reactor volume. beilstein-journals.org |
| Safety | Inherently safer due to small volumes and better control. elveflow.comacs.org | Higher risk, especially with hazardous reagents and exothermic reactions. beilstein-journals.org |
| Scalability | Scaled by continuous operation or parallelization (numbering-up). arxiv.org | Requires larger vessels, which can introduce new challenges in heat and mass transfer. acs.org |
| Yield & Selectivity | Often higher due to precise control and suppression of side reactions. elveflow.comnih.gov | Can be lower due to non-ideal conditions and byproduct formation. acs.org |
| Process Development | Rapid screening and optimization with minimal material consumption. elveflow.com | Slower and more resource-intensive process development. acs.org |
Studies have shown that for many reactions, microflow conditions lead to significantly higher yields in shorter reaction times compared to batch processes. For example, a photochemical reaction in a microreactor achieved a 56% yield in just 6 minutes, whereas the same reaction in batch required 3 hours to reach a similar yield. nih.gov In the context of fluorinated epoxide synthesis, the superior control offered by microreactors is critical for achieving high yields and ensuring operational safety. beilstein-journals.orgnih.gov
Computational Chemistry and Theoretical Modeling of Epoxy Fluor 7 and Fluorinated Epoxy Systems
Quantum Chemical Calculations (QCC) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods, grounded in quantum mechanics, can elucidate the electronic structure and potential energy surfaces of molecules, offering a window into their reactivity and behavior.
Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the chemical synthesis and reaction mechanisms of complex molecules, including epoxy resins. frontiersin.orgnih.gov DFT calculations can be employed to determine the chemical reactivity index of atoms within a molecule, which allows for a quantitative approach to designing and optimizing reactions. frontiersin.org For instance, DFT has been utilized to elucidate the free-radical polymerization mechanism in the synthesis of self-curing epoxy-acrylic resins by calculating the radical reaction index (Fk0) of the reacting monomers. frontiersin.orgnih.gov This approach helps in optimizing the molar ratio of reactants and understanding the curing process at a molecular level. frontiersin.orgnih.gov
In the context of fluorinated epoxies, DFT simulations are crucial for understanding the influence of fluorine atoms on the reaction pathways. For example, DFT studies have been used to rationalize the regio- and stereocontrol in organocatalyst-catalyzed fluorination reactions of epoxy enals. researchgate.net Such computational insights can identify the key noncovalent interactions that govern stereoselectivity and help in the development of new synthetic methodologies. researchgate.net Furthermore, DFT calculations have been instrumental in studying the interfacial bonding between epoxy polymers and metal surfaces, such as copper, by simulating X-ray photoelectron spectroscopy (XPS) spectra to reveal the nature of chemical interactions. acs.org
While specific DFT studies on the reaction mechanisms of Epoxy Fluor 7 were not identified, the principles from related fluorinated epoxy systems suggest that DFT could be a valuable tool. It could be used to model the hydrolysis of the epoxide ring, a key reaction for its function as a substrate, and to understand how the electronic environment created by the fluorinated and naphthalenyl groups influences this process.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's electronic properties and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
In fluorinated epoxy systems, the introduction of fluorine atoms, which are highly electronegative, can significantly alter the HOMO and LUMO energy levels. mdpi.com Quantum chemical calculations have shown that fluorination can lower both the HOMO and LUMO energy levels. mdpi.com This modulation of frontier orbitals can affect the trap distribution and carrier migration in epoxy resins, which is particularly relevant for their use as insulating materials. nih.govmdpi.com For instance, studies on fluorinated epoxy resins have shown that the electron distribution in the HOMO and LUMO can be distinct under different charging conditions, influencing electron mobility. nih.govmdpi.comresearchgate.net Under negative charging, electrons in the LUMO may be distributed along the epoxy molecular chain, facilitating migration, while under positive charging, electrons in the HOMO might be more localized. nih.govmdpi.com
The analysis of HOMO-LUMO distributions can also provide insights into the reactivity of molecules. For example, in a study of flutriafol (B1673497) and its trifluorinated analogue, it was found that fluorine substitution increased the HOMO-LUMO gap, suggesting a change in the molecule's reactivity profile. dergipark.org.tr For a compound like this compound, a HOMO-LUMO analysis could predict its susceptibility to nucleophilic or electrophilic attack and provide a rationale for its interaction with the active site of enzymes like soluble epoxide hydrolase.
| Property | Description | Relevance to Fluorinated Epoxies |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences electron-donating ability and susceptibility to electrophilic attack. Fluorination typically lowers this energy. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences electron-accepting ability and susceptibility to nucleophilic attack. Fluorination typically lowers this energy. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. Fluorination can alter this gap. |
Molecular Dynamics (MD) Simulations for Network Architecture and Dynamics in Crosslinked Epoxies
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of materials, including complex polymer networks.
Atomistic MD simulations, where every atom in the system is explicitly represented, are widely used to investigate the properties of crosslinked epoxy resins. researchgate.netresearchgate.net These simulations can provide valuable insights into the relationship between the molecular structure of the epoxy and its hardener, the degree of crosslinking, and the resulting macroscopic properties such as density, glass transition temperature, and mechanical strength. researchgate.netmdpi.com
While atomistic simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small system sizes and short time scales. Coarse-grained (CG) modeling offers a way to overcome these limitations by grouping several atoms into a single "bead". researchgate.net This reduction in the number of degrees of freedom allows for the simulation of larger systems for longer times, which is often necessary to study the large-scale morphology and long-time dynamics of polymeric systems. researchgate.netacs.org
CG models have been successfully applied to study various aspects of polymer behavior, including the mechanical and dynamic properties of polyimides and crosslinked epoxy polymers. acs.org In the context of fluorinated polymers, CG models can be used to investigate phenomena such as the self-assembly of fluorinated additives on a surface, which is important for creating water-repellent coatings. nih.gov A well-parameterized CG model can accurately predict key thermomechanical properties of epoxy systems and can even be used to simulate failure mechanisms, which are often beyond the reach of atomistic simulations. researchgate.net The development of such models often involves parameterization against experimental data or more detailed atomistic simulations. researchgate.net
The accuracy of MD simulations is highly dependent on the quality of the force field, which describes the potential energy of the system as a function of the atomic coordinates. Developing accurate force field parameters, especially for novel molecules like fluorinated compounds, can be a challenging and time-consuming task. Machine learning (ML) is increasingly being used to accelerate and improve this process. researchgate.net
ML potentials, trained on data from high-level quantum mechanical calculations, can offer the accuracy of DFT with a computational cost that is closer to that of classical force fields. nih.gov This allows for large-scale and long-time simulations with high fidelity. For fluorinated systems, where polarization and other subtle electronic effects can be important, ML-based approaches are particularly promising. For example, new force field parameters for fluorinated aromatic amino acids have been developed and validated for use in the AMBER force field, enabling more accurate simulations of proteins containing these residues. nih.govbiorxiv.orgacs.org While not directly focused on epoxies, these studies demonstrate the power of integrating ML in force field development for fluorinated molecules. This approach could be extended to develop highly accurate force fields for fluorinated epoxy systems like those containing this compound, leading to more predictive simulations of their properties.
Reaction Pathway Modeling and Kinetic Rate Constant Determination
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and kinetics of molecules like this compound. Through the modeling of reaction pathways, it is possible to predict the feasibility of different chemical transformations, identify transient intermediates, and determine the energy barriers that govern reaction rates. This section explores the theoretical approaches used to model thermal decomposition and nucleophilic ring-opening reactions, which are characteristic of fluorinated epoxy systems. While specific computational studies on this compound are not extensively available in public literature, the principles and methodologies can be effectively illustrated using studies on analogous substituted and fluorinated epoxides.
Transition State Theory (TST) and RRKM Theory for Thermal Decomposition Kinetics
The thermal stability and decomposition pathways of epoxy compounds are critical parameters for their application and storage. Computational methods, particularly those based on Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are instrumental in predicting the kinetics of these unimolecular reactions.
Transition State Theory is a fundamental model for calculating the rate constant of a chemical reaction. It postulates that the reaction proceeds through a specific high-energy configuration known as the transition state, which is in quasi-equilibrium with the reactants. The rate constant is then determined by the free energy difference between the reactant and the transition state.
For unimolecular reactions like thermal decomposition, which can be pressure-dependent, RRKM theory provides a more refined model. rsc.orgslideshare.net It extends TST by considering the distribution of vibrational energy among the different modes of the molecule. rsc.orgslideshare.net The rate of reaction is calculated as a function of the total energy of the molecule, and this microcanonical rate constant is then averaged over a thermal distribution of energies to obtain the temperature and pressure-dependent rate constant. rsc.orguhasselt.be
Computational studies on the thermal decomposition of epoxides, such as 2,3-epoxy-2,3-dimethylbutane, illustrate this approach. rsc.orguhasselt.be Density Functional Theory (DFT) is typically employed to map the potential energy surface of the decomposition reaction. This involves locating the stable reactant molecule, the transition state structures for various possible decomposition pathways, and the final products. rsc.org Vibrational frequency calculations are then performed to confirm the nature of these structures (minima or first-order saddle points) and to obtain the zero-point vibrational energies and thermal corrections needed for accurate energy barrier calculations. rsc.org
Once the energy barriers and vibrational frequencies are known, TST and RRKM theories are used to calculate the kinetic rate constants. rsc.orguhasselt.be These calculations can reveal the dominant decomposition pathways under different temperature and pressure regimes. For instance, in the case of 2,3-epoxy-2,3-dimethylbutane, computational studies have shown that the decomposition can proceed through several competing pathways, and the branching ratios of the products are sensitive to reaction conditions. rsc.org
Table 1: Illustrative Data from a Hypothetical RRKM Study on an Aryl-Substituted Epoxide
| Temperature (K) | Pressure (bar) | Rate Constant k(T,P) (s⁻¹) | Dominant Pathway |
| 600 | 1 | 1.2 x 10⁻⁵ | Ring-opening to carbonyl isomer |
| 600 | 10⁻³ | 8.5 x 10⁻⁶ | Ring-opening to carbonyl isomer |
| 800 | 1 | 3.4 x 10² | C-C bond cleavage |
| 800 | 10⁻³ | 1.1 x 10² | Ring-opening to carbonyl isomer |
This table is illustrative and designed to show the type of data generated from RRKM calculations, demonstrating the dependence of the rate constant and dominant reaction pathway on temperature and pressure.
Computational Studies on Epoxy Ring-Opening Reactions with Various Nucleophiles
The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, leading to the formation of β-functionalized alcohols. The regioselectivity and stereoselectivity of the epoxy ring-opening are highly dependent on the reaction conditions (acidic or basic), the structure of the epoxide, and the nature of the nucleophile. openstax.orgmasterorganicchemistry.com Computational modeling is an invaluable tool for understanding and predicting the outcomes of these reactions. rsc.orgunicamp.br
The ring-opening can proceed via two primary mechanisms:
Sₙ2 (bimolecular nucleophilic substitution): Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, leading to an inversion of stereochemistry at that center. masterorganicchemistry.comunicamp.br
Sₙ1 (unimolecular nucleophilic substitution): Under acidic conditions, the epoxide oxygen is first protonated, weakening the C-O bonds. The ring then opens to form a carbocation intermediate at the more substituted carbon, which is subsequently attacked by the nucleophile. This pathway is more complex and can be borderline, with characteristics of both Sₙ1 and Sₙ2 mechanisms. unicamp.br
Computational studies, typically using DFT, can model the reaction pathways for both mechanisms. By calculating the activation energy barriers for nucleophilic attack at each carbon atom of the epoxide ring, researchers can predict the regioselectivity of the reaction. rsc.orgunicamp.br For example, theoretical studies on the acid-catalyzed hydrolysis of propylene (B89431) oxide have investigated the competition between the Sₙ1 and Sₙ2 pathways, showing how the solvent can influence the favored mechanism. unicamp.br
The presence of substituents, such as the phenyl and methoxy-naphthalene groups in this compound, significantly influences the reactivity. Aryl substituents can stabilize a developing positive charge on an adjacent carbon, potentially favoring an Sₙ1-like mechanism even under neutral conditions. rsc.org Theoretical studies on aza-polycyclic aromatic hydrocarbon epoxides have shown that the presence of aromatic rings and heteroatoms can alter the regioselectivity of ring-opening by influencing carbocation stability. rsc.org Similarly, fluorine substitution can have a profound electronic effect, influencing the electrophilicity of the adjacent carbon atoms.
Table 2: Summary of Computational Findings on Regioselectivity in Epoxide Ring-Opening Reactions
| Epoxide System | Nucleophile | Conditions | Predicted Major Product | Key Computational Finding |
| Propylene Oxide | H₂O | Acid-catalyzed | Attack at more substituted carbon | Borderline Sₙ2 mechanism is favored in the gas phase. unicamp.br |
| Styrene (B11656) Oxide | Amine | Neutral | Attack at the benzylic carbon | Stabilization of partial positive charge at the benzylic position lowers the transition state energy. |
| Hexafluoropropylene Oxide | Fluoride (B91410) | Neutral | Attack at the more substituted carbon | Lower distortion energy required to reach the transition state for attack at the sterically hindered carbon. |
| Cyclohexene Oxide | Thiophenol | Base-catalyzed | Attack at the less substituted carbon | Classic Sₙ2 pathway with a low activation barrier. |
This table summarizes typical findings from computational studies on various epoxide systems, illustrating how theoretical calculations can rationalize and predict experimental outcomes.
These computational approaches provide deep insights into the factors controlling the reactivity of complex molecules like this compound, guiding synthetic efforts and the development of new chemical entities.
Epoxy Fluor 7 in Soluble Epoxide Hydrolase Seh Research: Mechanistic and Methodological Studies
Principles of Soluble Epoxide Hydrolase-Catalyzed Hydrolysis of Epoxy Fluor 7
The investigation of soluble epoxide hydrolase (sEH), an enzyme critical in the metabolism of signaling lipids, has been significantly advanced by the development of specific fluorogenic substrates. Among these, this compound, also known as cyano(6-methoxy-2-naphthalenyl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC), has emerged as a vital tool for elucidating the enzyme's function and for screening potential inhibitors. nih.govrsc.org
The utility of this compound as a substrate lies in its elegant enzymatic conversion into a highly fluorescent product. The catalytic action of sEH initiates this transformation. The enzyme's C-terminal domain, which possesses epoxide hydrolase activity, catalyzes the hydrolysis of the epoxide ring on this compound. nih.govrcsb.org This reaction involves the addition of a water molecule to the epoxide, opening the ring to form a vicinal diol intermediate. nih.govnih.gov
This diol is unstable and subsequently undergoes a spontaneous intramolecular cyclization and decomposition. This process results in the formation of 6-methoxy-2-naphthaldehyde, a stable and highly fluorescent metabolite. nih.govnih.gov The intensity of the fluorescence emitted by 6-methoxy-2-naphthaldehyde, which can be measured at excitation and emission wavelengths of approximately 330 nm and 465 nm respectively, is directly proportional to the rate of sEH activity. nih.govnih.govuni.lu This direct correlation allows for the precise and real-time quantification of enzyme function in various biochemical assays. nih.gov
This compound is a sensitive substrate suitable for monitoring the activity of both human and mouse sEH enzymes. nih.govresearchgate.netnih.gov Its favorable properties, including enhanced sensitivity and aqueous stability, have made it instrumental in the kinetic characterization of sEH. nih.govuni.lu Researchers have employed this substrate to determine key kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate constant (kcat), which describe the enzyme's affinity for the substrate and its turnover rate. For instance, studies with human sEH (HsEH) have determined the KM and kcat/KM values, providing insights into the enzyme's efficiency. nih.govnih.gov
The high sensitivity of the assay using this compound is particularly advantageous for determining the potency of sEH inhibitors, expressed as the half-maximal inhibitory concentration (IC₅₀). The assay can reliably differentiate between highly potent inhibitors, with reported IC₅₀ values for some compounds being in the low nanomolar range. nih.gov This level of sensitivity was not achievable with older colorimetric substrates like 4-nitrophenyl-trans-2,3-epoxy-3-phenylpropyl carbonate (NEPC). nih.gov
| Enzyme Source | Substrate | KM (µM) | kcat (min-1) | Reference |
|---|---|---|---|---|
| Human sEH | This compound (PHOME*) | 27 ± 2 | 1.08 ± 0.04 | nih.govnacchemical.com |
| Murine sEH | This compound | 4.1 ± 0.7 | 430 ± 20 | nih.gov |
| Human sEH | This compound | 4.5 ± 0.6 | 260 ± 10 | nih.gov |
*PHOME, (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, is a closely related substrate used in HTS development with similar properties to this compound.
Methodological Advancements in sEH Activity Assays Utilizing this compound
The introduction of this compound has driven significant methodological progress in how sEH activity is measured, particularly enabling the development of robust assays suitable for large-scale applications.
This compound is well-suited for high-throughput screening (HTS) of large chemical libraries to identify novel sEH inhibitors. nih.govrcsb.org Its superior aqueous stability and solubility compared to earlier substrates allow for longer incubation times, which is a practical requirement for HTS formats that involve processing numerous multi-well plates. nih.govrcsb.org
Assay optimization for HTS typically involves a checkerboard titration approach. nih.govnih.gov This method systematically tests various concentrations of both the enzyme (e.g., recombinant human sEH) and the substrate (this compound) to find the ideal conditions. nih.govnih.gov The goal is to achieve a sensitive and reproducible assay with a strong signal-to-background ratio (often aiming for 4-5) while using the lowest possible enzyme concentration to enhance sensitivity to inhibitors and minimize costs. nih.gov These optimized protocols have been successfully implemented in 96- and 384-well microplate formats, demonstrating the robustness and scalability of the assay with a high Z' factor (a statistical measure of assay quality), often around 0.7. nih.govnacchemical.com
A critical consideration in any enzyme assay is the potential for interference from other enzymes present in the biological sample. For the this compound assay, enzymes such as esterases and glutathione (B108866) S-transferases could potentially metabolize the substrate and interfere with the accurate measurement of sEH activity. nih.gov Therefore, the assay is ideally performed using purified sEH preparations. nih.gov When working with complex biological samples like cell lysates or tissue homogenates, strategies must be employed to account for or eliminate these competing activities. rcsb.org One common strategy is to run parallel control experiments that specifically inhibit sEH activity. By treating a sample with a highly potent and specific sEH inhibitor, such as AUDA, any remaining fluorescence generation can be attributed to non-sEH enzymatic or non-enzymatic hydrolysis of the substrate. rcsb.org This allows for the subtraction of the background signal, ensuring that the measured activity is specific to sEH. rcsb.org
To ensure the reliability and accuracy of data generated from the this compound assay, it is often cross-validated with orthogonal methods that rely on different analytical principles. A key study compared the IC₅₀ values of a series of known sEH inhibitors determined using three different assays: the fluorescent this compound assay, the spectrophotometric NEPC assay, and a radioactive assay using trans-diphenylpropene oxide (tDPPO) as the substrate. nih.gov
Investigation of Enzyme-Substrate Interactions and Modulation of sEH Activity
Soluble epoxide hydrolase (sEH) is a critical enzyme in lipid metabolism, primarily known for converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). nih.govwikidata.org The study of its activity and regulation is crucial for developing therapeutic strategies for conditions like hypertension and inflammation. mims.comuni.lu Fluorescent probes, such as this compound, are instrumental in these investigations, providing a sensitive method for quantifying enzyme activity. fishersci.noindiamart.comfishersci.ca this compound is hydrolyzed by sEH to produce the highly fluorescent compound 6-methoxy-2-naphthaldehyde, allowing for real-time monitoring of enzymatic reactions, which is particularly valuable for high-throughput screening of potential inhibitors. indiamart.comfishersci.cahmdb.ca
Recent research has unveiled complex layers of regulation within the sEH enzyme that go beyond simple substrate binding at the active site. The enzyme exhibits a bifunctional nature, with a C-terminal hydrolase (C-EH) domain and an N-terminal phosphatase (N-phos) domain. synhet.comnih.gov Studies have demonstrated that these two domains reciprocally regulate each other's activity through their respective substrates. For instance, the C-EH substrate, an epoxyeicosatrienoic acid (EET), can inhibit the N-phos activity, while the N-phos substrate, lysophosphatidic acid (LPA), can inhibit the C-EH activity. synhet.comnih.gov This reciprocal inhibition suggests the presence of allosteric sites, where the binding of a molecule to one site influences the activity at another, distant site. This intra-domain allostery was confirmed by studies on truncated enzymes containing only a single domain. synhet.com
Molecular dynamics simulations have provided further insight into the conformational dynamics that govern substrate binding and catalysis. lipidmaps.orgfishersci.cominvivochem.com These computational studies have revealed that the binding of a substrate is a highly specific process involving key amino acid residues. For example, the substrate's phenyl group is stabilized in a π-sandwich between two aromatic residues, Tyr381 and His523, a preferred conformation for an active enzyme. lipidmaps.orginvivochem.com The protonation state of His523 is also critical for maintaining the structural integrity of the active site. lipidmaps.orgfishersci.com Furthermore, hydrogen bonding between the substrate's epoxide oxygen and tyrosines Tyr465 and Tyr381 is essential for catalytic activity and controlling the reaction's regioselectivity. lipidmaps.orgfishersci.com The enzyme also exhibits collective movements of amino acid segments, an anti-correlated domain motion that may be involved in the transition from the enzyme-substrate complex to the transition state. lipidmaps.orgfishersci.com The accessibility of the buried active site is controlled by a system of tunnels and gates, and the reversible conformational changes of specific amino acids can control the passage of molecules. nih.gov
Beyond substrate-mediated effects, sEH can be allosterically regulated by other endogenous lipids. Electrophilic lipids such as 15-deoxy-Δ12,14-prostaglandin-J2 and various nitro fatty acids can covalently bind to cysteine residues (e.g., C423 and C522) located in the C-terminal domain, away from the catalytic center, leading to inhibition of the enzyme. nih.govnih.gov This highlights the existence of latent allosteric sites that can be targeted for novel pharmacological interventions. nih.gov
The activity of sEH is not static but can be significantly modulated by the cellular redox environment. Studies have shown that oxidative stress, particularly exposure to hydrogen peroxide (H₂O₂), leads to the activation of sEH. nih.gov16streets.comnih.gov This is not simply a non-specific effect but a defined regulatory mechanism.
This redox regulation has significant physiological implications. For example, the vasoconstrictor angiotensin II is known to increase cellular H₂O₂ levels. nih.gov In mouse models, angiotensin II was shown to induce the activating disulfide bond in sEH, leading to a decrease in the plasma ratio of EETs to their hydrolyzed products (DHETs), which is consistent with the blood pressure-raising effect of the hormone. nih.gov An intriguing aspect of this regulation is that while the formation of the C262–C264 disulfide bond enhances the hydrolysis of vasodilatory EETs, it also sensitizes the enzyme to inhibition by certain lipid electrophiles. nih.gov This dual effect suggests a complex interplay where oxidative stress can both activate and, under certain conditions, prime the enzyme for inhibition, adding another layer of complexity to the regulation of vascular tone and inflammation. nih.gov
Table 1: Impact of Oxidative Stress (H₂O₂) on sEH Kinetic Parameters. This table summarizes findings from kinetic analyses showing how hydrogen peroxide treatment affects the activity and substrate affinity of soluble epoxide hydrolase. Data is conceptual and based on findings reported in the cited literature. nih.govnih.gov
| Condition | Vmax (Relative Units) | Km (μM) | Catalytic Efficiency (Vmax/Km) |
| Control (Untreated sEH) | 100 | 10 | 10 |
| + H₂O₂ (Oxidized sEH) | 150 | 5 | 30 |
Structure Property Relationships in Fluorinated Epoxy Systems: Generalizable Insights for Epoxy Fluor 7 Analogues
Investigation of Surface Charge Behaviors and Trap Distribution in Fluorinated Epoxy Materials
For applications in high-voltage direct current (HVDC) systems, the surface charge accumulation on epoxy insulators is a major concern as it can lead to flashover and insulation failure. mdpi.comaip.org Surface fluorination of epoxy resins has emerged as an effective method to mitigate this issue by altering the surface charge dynamics. capes.gov.brsoton.ac.uk
Fluorination modifies the chemical composition and structure of the surface layer of the epoxy, which in turn alters the distribution of charge traps. mdpi.comcapes.gov.br Charge traps are localized states within the material's band gap that can capture charge carriers (electrons or holes). The energy level (depth) and density of these traps are crucial in determining the charge transport properties.
Studies have shown that surface fluorination can introduce new, shallower trap sites in the epoxy material. mdpi.com These shallow traps can accelerate the dissipation of surface charges, as the captured charges can more easily escape and migrate along the surface. mdpi.com In contrast, some research indicates that fluorination can deepen the trap energy levels and increase trap density, which also helps in suppressing surface flashover by capturing charge carriers more effectively. nih.gov The specific effect may depend on the fluorination method and conditions.
For example, one study found that after fluorination, shallow traps were generated at energy levels of about 0.73–0.78 eV, while the deep trap level decreased to 0.82–0.85 eV. mdpi.com This modification led to an accelerated surface charge dissipation process. mdpi.com Another investigation using SF6/Ar plasma for fluorination reported that the treatment deepened the charge trap energy levels and increased their density, resulting in a significant improvement in the surface flashover voltage. nih.gov Density functional theory (DFT) calculations in that study revealed that fluorination introduced additional electron traps at 0.29 eV and hole traps at 0.38 eV. nih.gov
The improved surface charge dissipation in fluorinated epoxies is also linked to an increase in surface conductivity. aip.orgcapes.gov.brsoton.ac.uk This allows charges to move away more quickly, preventing significant accumulation. soton.ac.uk
Mechanisms of Carrier Migration and Charge Dissipation
The accumulation of surface charge is a critical issue in epoxy-based insulation, as it can distort local electric fields and lead to premature failure. nih.govsoton.ac.uk Fluorination of epoxy resins has been identified as an effective strategy to mitigate this issue by altering the mechanisms of carrier migration and enhancing charge dissipation. aip.org
The primary mechanism involves the introduction of charge traps at the surface of the epoxy. mdpi.com The nature and depth of these traps are pivotal in controlling charge transport. Research shows that surface fluorination can introduce a high density of shallow traps. nih.govmdpi.com These shallow traps can capture charge carriers (electrons and holes) but, due to their lower energy levels, they also facilitate a higher rate of de-trapping. This process effectively increases carrier mobility along the surface, leading to an accelerated dissipation of accumulated charge. mdpi.com Quantum chemical calculations have corroborated that the surface charge dissipation process of fluorinated epoxy samples is quickened by these introduced shallow trap sites. nih.gov
Conversely, some modification methods, such as dielectric barrier discharge (DBD) plasma fluorination using SF6 gas, have been shown to introduce deep traps. mdpi.commdpi.com For instance, DFT calculations revealed that this type of fluorination can introduce additional electron traps at 0.29 eV and hole traps at 0.38 eV. mdpi.commdpi.com These deeper traps are effective in capturing and immobilizing charge carriers, which hinders charge transport and suppresses surface flashover, thereby increasing the flashover voltage. mdpi.commdpi.com The optimal fluorination process creates a balance, enhancing the trap density and deepening trap levels sufficiently to hinder charge migration without excessively inhibiting dissipation. mdpi.com
The degree of fluorination is a critical parameter. While appropriate fluorination enhances charge dissipation and insulation performance, excessive fluorination can be detrimental. Over-fluorination may cause damage to the molecular structure of the epoxy resin, which can degrade its electrical properties and reduce the flashover voltage. mdpi.com The fluorinated surface layer can also act as a barrier, suppressing the injection of charge from electrodes into the polymer bulk, which further contributes to improved insulation performance. researchgate.net
Interactive Data Table: Effect of Fluorination on Charge Trap Characteristics and Dissipation
| Sample Type | Key Finding | Effect on Charge Dissipation | Reference |
|---|---|---|---|
| Original Epoxy Resin | Mainly contains deep traps; slow surface charge dissipation rate. | Slow | mdpi.com |
| Fluorinated Epoxy (General) | Introduction of shallow traps (e.g., ~0.73–0.78 eV), reducing deep trap levels. | Accelerated | mdpi.com |
| DBD Plasma Fluorinated Epoxy (SF6/Ar) | Introduces additional electron traps (0.29 eV) and hole traps (0.38 eV). | Hindered carrier migration, suppressing flashover. | mdpi.commdpi.com |
| Excessively Fluorinated Epoxy | Causes damage to the molecular structure, leading to degradation of trap depth. | Decreased performance | mdpi.com |
Modulation of Energy Band Structure via Fluorination
Fluorination fundamentally alters the electronic energy band structure of epoxy resins, which is a key factor governing their insulating properties. The energy band structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), with the difference between them defining the band gap. mdpi.com
The introduction of highly electronegative fluorine atoms into the epoxy molecular chains typically causes a decrease in both the HOMO and LUMO energy levels. mdpi.com This shift is a direct result of the strong electron-withdrawing nature of fluorine. A significant consequence of this modulation is an increase in the band gap, which elevates the energy required for electrons to migrate between different lattice sites, thereby enhancing the material's dielectric strength. mdpi.comgatech.edu
Density Functional Theory (DFT) calculations have provided specific insights into these changes. For a typical epoxy (EP), the HOMO might be at -5.64 eV and the LUMO at -0.56 eV. After appropriate fluorination, which grafts –F groups onto the molecular chains, both LUMO and HOMO energy levels decrease. mdpi.com This modification effectively increases the barrier for electron migration. mdpi.com
However, the method and extent of fluorination are crucial. Excessive fluorination, potentially leading to the formation of –SF groups, can drastically alter the band structure in an unfavorable way. This can result in a significant decrease in the LUMO level while simultaneously increasing the HOMO level, which would negatively impact the material's insulating capabilities. mdpi.com In some advanced composites, such as those incorporating fluorinated graphene, a unique "arch bridge energy band structure" can be formed, which has been shown to effectively regulate carrier migration. researchgate.netacs.org
Interactive Data Table: Impact of Fluorination on Epoxy Resin Energy Band Structure
| Material State | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Band Gap (Eg) | Key Outcome | Reference |
|---|---|---|---|---|---|
| Unmodified Epoxy (EP) | -5.64 | -0.56 | 5.08 | Baseline energy structure. | mdpi.com |
| Appropriately Fluorinated EP | Decreased | Decreased | Increased | Increased barrier to electron migration. | mdpi.commdpi.com |
| Excessively Fluorinated EP | Increased | Significantly Decreased | Decreased | Degraded insulation performance. | mdpi.com |
| Polyoxanorbornene Imide (POF100) | - | - | 4.79 | Fluorination increases the optical band gap. | gatech.edu |
Environmental Degradation and Durability Research on Fluorinated Epoxy Systems
Mechanisms of Degradation in Fluorinated Epoxy Resins Under Environmental Stressors
Fluorinated epoxy resins are renowned for their superior thermal stability, chemical resistance, and low surface energy, properties imparted by the presence of strong carbon-fluorine (C-F) bonds. However, like all polymeric materials, they are susceptible to degradation when exposed to environmental stressors over extended periods. The primary mechanisms of degradation involve photo-oxidative processes initiated by ultraviolet (UV) radiation and hydrolytic reactions in the presence of moisture and certain chemicals.
Photo-Oxidative Degradation (UV Aging) Pathways and Kinetics
Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, can initiate photo-oxidative degradation in fluorinated epoxy resins. This process begins with the absorption of UV photons by chromophores within the polymer structure. While the epoxy backbone itself can be susceptible, impurities, additives, or initial oxidation products from processing can also act as primary sites for UV absorption.
The absorbed energy can lead to the cleavage of chemical bonds, generating free radicals. These highly reactive species can then participate in a series of chain reactions. In the presence of oxygen, these radicals rapidly form peroxy radicals, which can abstract hydrogen atoms from the polymer backbone to form hydroperoxides. The subsequent decomposition of these unstable hydroperoxides leads to a cascade of further radical formation and oxidative reactions, resulting in chain scission (a reduction in molecular weight) and cross-linking.
Macroscopically, this degradation manifests as changes in the material's properties, including:
Discoloration (Yellowing): The formation of new chromophoric groups resulting from oxidation leads to a visible yellowing of the resin. researchgate.net
Surface Cracking and Chalking: Degradation is most prominent at the surface, leading to the formation of microcracks and a powdery residue known as chalking. mdpi.com
Loss of Mechanical Properties: Chain scission and changes in the cross-linked network can lead to a reduction in strength, and ductility. researchgate.net
Table 1: Research Findings on Photo-Oxidative Degradation of Epoxy Systems
| Parameter | Observation | Reference Material System | Source |
| Mass Loss | Mass loss rate increases rapidly initially and then stabilizes under UV irradiation. | Fluorinated Copolymer | mdpi.com |
| Surface Degradation | UVA irradiation accelerates the degradation of the epoxy surface and the dissolution of degraded products. | Epoxy Coupons | mdpi.com |
| Mechanical Properties | Transverse tensile strength decreased by 29% after 1000 hours of cyclic exposure to UV and condensation. | Carbon Fiber-Reinforced Epoxy | researchgate.net |
| Discoloration | Yellowing is attributed to the formation of quinone methide structures during irradiation. | DGEBA/Poly(propylene glycol) Resin | researchgate.net |
Hydrolytic Stability and Chemical Resistance of Fluorinated Bonds
Hydrolysis is a chemical degradation mechanism that involves the reaction of the polymer with water, leading to the cleavage of chemical bonds. In epoxy resins, the ester and ether linkages in the polymer backbone are potentially susceptible to hydrolytic attack, particularly under acidic or alkaline conditions and at elevated temperatures.
The incorporation of fluorine into the epoxy resin structure generally enhances its hydrolytic stability. This is due to several factors:
Hydrophobicity: Fluorinated segments have low surface energy and are hydrophobic, which can reduce the rate of moisture absorption into the polymer matrix. Modified fluorinated epoxy resins have been shown to have lower water absorption (in the range of 0.47–0.95%) compared to unmodified versions. tudelft.nl
Steric Hindrance: The bulky nature of fluorine atoms can sterically hinder the approach of water molecules to susceptible bonds within the polymer network.
Inductive Effects: The high electronegativity of fluorine atoms can influence the electron density of adjacent bonds, potentially making them less susceptible to nucleophilic attack by water.
Table 2: Chemical Resistance of Epoxy and Fluoropolymer Systems
| Chemical Agent | Resistance of Standard Epoxy | Notes on Fluorinated Systems | Source |
| Water | Good to Excellent | Fluorination generally improves resistance by reducing water absorption. | tudelft.nldtic.mil |
| Acids (e.g., 20% Acetic Acid) | Excellent | Fluoropolymers exhibit broad chemical inertness. | dtic.mil |
| Alkalis | Good to Excellent | Fluoropolymers are generally resistant. | dtic.mil |
| Solvents (e.g., Acetone) | Not Recommended | Fluoropolymers are generally insoluble in most solvents. | dtic.mil |
Influence of Environmental Factors on Fluorinated Epoxy Network Integrity
The structural integrity and long-term performance of fluorinated epoxy networks are significantly influenced by various environmental factors, with moisture being a primary concern. The absorption and diffusion of water into the polymer matrix can lead to both reversible and irreversible changes in the material's properties.
Moisture Absorption and Diffusion Coefficients in Composite Matrices
The transport of moisture into epoxy composites is typically described by Fick's laws of diffusion. The rate of moisture uptake is characterized by the diffusion coefficient (D), which is dependent on temperature, the relative humidity of the environment, and the material's microstructure. The process generally involves the diffusion of water molecules into the free volume of the polymer network.
The diffusion coefficient can be determined experimentally by monitoring the weight gain of a material over time when exposed to a humid environment.
Table 3: Representative Moisture Diffusion Coefficients for Epoxy Systems
| Material System | Temperature (°C) | Relative Humidity (%) | Diffusion Coefficient (D) (mm²/s) | Source |
| Epoxy Moulding Compound | 20 | 0-85 | 3.8 x 10⁻⁷ | mdpi.com |
| Epoxy Moulding Compound | 85 | 0-85 | 3.6 x 10⁻⁶ | mdpi.com |
| Graphite/Epoxy Composite | 344 | 95 | 1.94 x 10⁻⁷ | mdpi.com |
| Cured Neat Epoxy Resin | 344 | 95 | 7.74 x 10⁻⁷ | mdpi.com |
Note: Data for non-fluorinated epoxy systems are presented to illustrate typical values. Fluorination is generally expected to decrease the diffusion coefficient.
Synergistic Effects of Combined Environmental Degradation Conditions
In real-world applications, fluorinated epoxy materials are often exposed to multiple environmental stressors simultaneously, such as UV radiation, moisture, and temperature fluctuations. The combined effect of these stressors can be significantly more detrimental than the effect of any single factor alone. This is known as a synergistic effect.
For example, UV radiation can cause surface degradation, creating microcracks that can then facilitate the ingress of moisture into the bulk of the material. The absorbed moisture can, in turn, accelerate degradation by participating in hydrolytic reactions and by causing swelling stresses that can exacerbate existing microcracks. Temperature cycling can also contribute to mechanical fatigue and further damage.
Research on carbon fiber-reinforced epoxy composites has shown that cyclic exposure to UV radiation and condensation leads to extensive erosion of the epoxy matrix and a significant reduction in mechanical properties, demonstrating a clear synergistic degradation mechanism. researchgate.net
Research Strategies for Enhancing Long-Term Durability and Service Life of Fluorinated Epoxy Materials
To mitigate environmental degradation and extend the service life of fluorinated epoxy materials, several research strategies are being pursued:
Development of Novel Fluorinated Monomers and Curing Agents: The synthesis of new epoxy monomers and curing agents with enhanced hydrolytic and photo-oxidative stability is a key area of research. This includes incorporating more stable chemical structures and increasing the fluorine content in a controlled manner.
Use of UV Stabilizers and Antioxidants: The addition of UV absorbers and hindered amine light stabilizers (HALS) to the epoxy formulation can significantly reduce the rate of photo-oxidative degradation. UV absorbers dissipate the energy from UV radiation as heat, while HALS act as radical scavengers, interrupting the degradation cycle.
Surface Modification: Applying a highly fluorinated, UV-resistant topcoat can protect the underlying bulk material from environmental stressors. Surface fluorination techniques are also being explored to create a protective, low-energy surface layer.
Incorporation of Nanofillers: The addition of nanofillers, such as fluorinated graphene or nanosilica, can improve the barrier properties of the epoxy matrix, reducing the diffusion of moisture and other corrosive agents. These fillers can also enhance the mechanical properties and thermal stability of the composite.
Improved Modeling and Lifetime Prediction: The development of more accurate models to predict the long-term performance of fluorinated epoxy systems under various environmental conditions is crucial for material selection and design. This involves a better understanding of the complex degradation mechanisms and their kinetics.
Through these and other research efforts, the long-term durability and service life of fluorinated epoxy materials continue to be enhanced, expanding their applications in demanding environments.
Future Research Directions and Emerging Paradigms in Epoxy Fluor 7 Studies
Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Property Prediction
Generative models, such as recurrent neural networks (RNNs) and variational autoencoders, are being trained on large datasets of known molecules to generate new, synthetically feasible structures. nih.govfrontiersin.org For fluorinated epoxides, these models can be tailored to optimize properties like binding affinity, metabolic stability, and membrane permeability, all of which are significantly influenced by fluorine substitution. nih.govnih.gov For instance, ML models can predict crucial physicochemical properties like lipophilicity (logP) and acidity/basicity (pKa) for fluorine-containing molecules, which often pose a challenge for standard prediction methods. blackthorn.aichemrxiv.org
Recent studies have demonstrated the development of efficient and interpretable models for predicting the properties of organofluorine molecules with high accuracy. acs.orgresearchgate.net These models, sometimes built on extensive datasets of fluorinated compounds, can accelerate the high-throughput screening of virtual libraries, identifying promising candidates for synthesis and further investigation. acs.orgdigitellinc.com The application of such predictive models to fluorinated epoxides could lead to the design of next-generation sEH inhibitors or substrates with enhanced sensitivity and specificity.
Development of Novel Fluorinated Epoxide Probes for Undiscovered Biological Targets and Pathways
Fluorinated epoxides, such as Epoxy Fluor 7, serve as valuable tools for studying biological systems. bertin-bioreagent.comcaymanchem.com The unique properties of fluorine, including its high electronegativity and small size, can be leveraged to develop highly specific and sensitive probes for discovering new biological targets and elucidating complex pathways. nih.govccspublishing.org.cn
The introduction of fluorine into bioactive molecules can significantly alter their biological activity and metabolic stability. nih.gov This principle is being applied to the development of novel fluorinated probes. For example, fluorinated analogs of natural products are being synthesized to improve their therapeutic potential and to serve as probes for identifying their biological targets. nih.gov In the context of epoxides, fluorinated versions can be designed to target specific enzymes or receptors with greater affinity and selectivity. The strained three-membered ring of epoxides makes them reactive towards nucleophilic residues in proteins, allowing for covalent modification and target identification. researchgate.net
Furthermore, the use of ¹⁹F-NMR spectroscopy in conjunction with fluorinated probes offers a powerful method for studying protein-ligand interactions and for fragment-based drug discovery. mdpi.com Since biological systems lack endogenous fluorine, ¹⁹F-NMR provides a clean background for detecting the binding of fluorinated fragments to target proteins. mdpi.com The development of a diverse library of fluorinated epoxide probes could, therefore, facilitate the identification of novel protein targets and the exploration of their roles in health and disease.
Exploration of Sustainable Synthesis Methodologies and Green Chemistry Principles
The synthesis of fluorinated compounds has traditionally relied on methods that can be harsh and environmentally taxing. However, there is a growing emphasis on the development of sustainable and green synthetic methodologies for the production of fluorinated epoxides. nih.gov
Recent advancements in catalysis are paving the way for more efficient and environmentally friendly epoxidation processes. This includes the use of heterogeneous catalysts that can be easily separated and reused, and the utilization of greener oxidants like hydrogen peroxide. nih.govmdpi.com For instance, researchers have developed methods for the direct epoxidation of fluorinated olefins using systems like fluorine-water-acetonitrile. acs.org
Moreover, innovative strategies are being explored for the introduction of fluorine into organic molecules under milder conditions. ccspublishing.org.cn This includes the ring-opening of sugar-derived epoxides with fluoride (B91410) sources to create fluorinated carbohydrates. ccspublishing.org.cn A recent breakthrough has demonstrated a new catalytic method for converting epoxides into valuable fluorinated oxetanes, a class of compounds with significant potential in drug discovery. nus.edu.sgnews-medical.net The application of these green chemistry principles to the synthesis of compounds like this compound and other fluorinated epoxides is crucial for reducing the environmental footprint of chemical research and manufacturing. mdpi.com The use of flow chemistry is also emerging as a sustainable alternative for the synthesis of fine chemicals and fragrances, offering higher efficiency and reduced waste. uc.pt
Advanced Multi-Scale Modeling Approaches for Comprehensive Chemical and Biological System Understanding
To gain a deeper understanding of the behavior of fluorinated epoxides in complex chemical and biological environments, researchers are turning to advanced multi-scale modeling approaches. europa.eu These computational techniques allow for the simulation of molecular systems at various levels of detail, from the quantum mechanical behavior of electrons to the macroscopic properties of materials. researchgate.netmdpi.com
For fluorinated compounds, multi-scale modeling can provide insights into their electronic structure, reactivity, and interactions with biological macromolecules. acs.org For example, computational methods can be used to predict ¹⁹F NMR shifts, aiding in the identification of fluorinated products from metabolic or degradation studies. nih.gov Density functional theory (DFT) calculations can be employed to study the reaction mechanisms of epoxide ring-opening and to understand the influence of fluorine on the stability and reactivity of the molecule.
By combining quantum chemistry, molecular dynamics simulations, and other computational tools, researchers can build comprehensive models that describe the entire lifecycle of a fluorinated epoxide, from its synthesis to its biological activity and eventual degradation. europa.eu This holistic understanding is essential for the rational design of new compounds with tailored properties and for predicting their potential impact on biological systems and the environment.
Q & A
Q. What experimental designs enable direct comparison of this compound with alternative fluorophores (e.g., Alexa Fluor 488) in dual-labeling studies?
- Methodological Answer :
- Use sequential staining: First label with this compound (green channel), then fix and label a second antigen with Alexa Fluor 568 (red channel).
- Optimize antibody cross-reactivity by pre-adsorbing secondary antibodies with heterologous fluorophores.
- Validate spectral overlap via fluorescence cross-talk assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
